molecular formula C6H5ClO2S B13871581 2-Chloro-2-thiophen-2-ylacetic acid

2-Chloro-2-thiophen-2-ylacetic acid

Katalognummer: B13871581
Molekulargewicht: 176.62 g/mol
InChI-Schlüssel: KEHNAULZRPBKBQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2-thiophen-2-ylacetic acid can be achieved through various methods. One common approach involves the reaction of thiophene derivatives with chloroacetic acid under controlled conditions. For example, the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions generates 3-hydroxy-2-thiophene carboxylic derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives often involves the use of catalysts and specific reaction conditions to ensure high yields and purity. For instance, the interaction between elemental sulfur and sodium tert-butoxide enables a facile single-step protocol for the synthesis of thiophene derivatives from 1,3-diynes . This method is efficient and environmentally sustainable.

Wirkmechanismus

The mechanism of action of 2-Chloro-2-thiophen-2-ylacetic acid involves its interaction with specific molecular targets and pathways. The chloro group and the thiophene ring allow the compound to participate in various biochemical reactions. For instance, it can inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Chloro-2-thiophen-2-ylacetic acid is unique due to the presence of both the chloroacetic acid moiety and the thiophene ring. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in research and development .

Eigenschaften

Molekularformel

C6H5ClO2S

Molekulargewicht

176.62 g/mol

IUPAC-Name

2-chloro-2-thiophen-2-ylacetic acid

InChI

InChI=1S/C6H5ClO2S/c7-5(6(8)9)4-2-1-3-10-4/h1-3,5H,(H,8,9)

InChI-Schlüssel

KEHNAULZRPBKBQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CSC(=C1)C(C(=O)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.